
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused with benzyl, chlorophenyl, and naphthyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with a carbonyl compound under acidic conditions.
Introduction of the Benzyl and Chlorophenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions.
Attachment of the Naphthyl Group: This step may involve a Suzuki coupling reaction, where a naphthyl boronic acid reacts with a halogenated intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
類似化合物との比較
Similar Compounds
(2R,5R)-5-Benzyl-5-(4-fluorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: Similar structure but with a fluorine atom instead of chlorine.
(2R,5R)-5-Benzyl-5-(4-bromophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
887304-93-0 |
|---|---|
分子式 |
C26H19ClO3 |
分子量 |
414.9 g/mol |
IUPAC名 |
(2R,5R)-5-benzyl-5-(4-chlorophenyl)-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C26H19ClO3/c27-21-15-13-20(14-16-21)26(17-18-7-2-1-3-8-18)25(28)29-24(30-26)23-12-6-10-19-9-4-5-11-22(19)23/h1-16,24H,17H2/t24-,26+/m0/s1 |
InChIキー |
CIYMFRDDMLXSEN-AZGAKELHSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@]2(C(=O)O[C@@H](O2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
正規SMILES |
C1=CC=C(C=C1)CC2(C(=O)OC(O2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


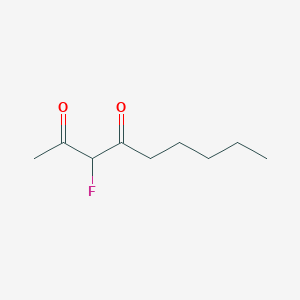
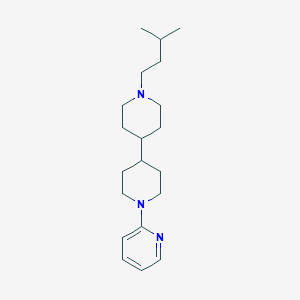
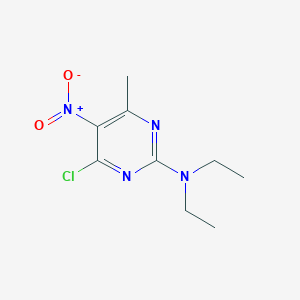
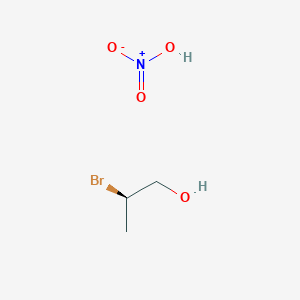
![2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12613190.png)
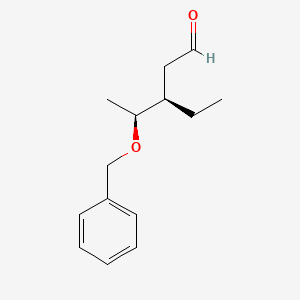

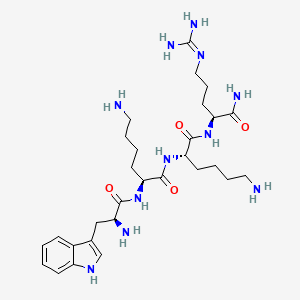
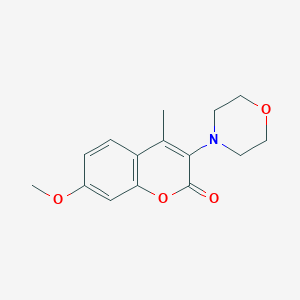
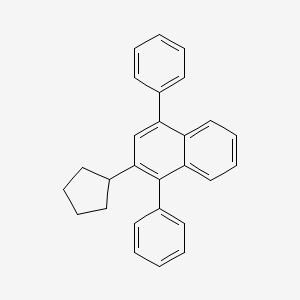

![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
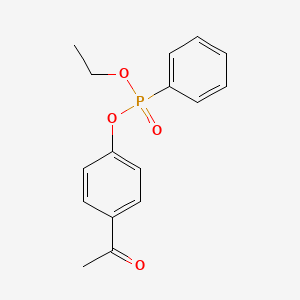
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
